
Pyridoxine 5'-beta-D-Glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridoxine 5’-beta-D-Glucoside is a glycosylated form of vitamin B6, predominantly found in plant-derived foods. It is an important dietary source of vitamin B6, contributing to the overall intake of this essential nutrient. The compound is known for its partial bioavailability, which is influenced by the extent of enzymatic cleavage of the beta-glucosidic bond to release metabolically available pyridoxine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyridoxine 5’-beta-D-Glucoside can be synthesized through enzymatic transglucosylation reactions. For instance, the enzyme beta-glucosidase can catalyze the transfer of a glucose moiety from a donor molecule, such as p-nitrophenyl beta-D-glucoside, to pyridoxine, forming pyridoxine 5’-beta-D-glucoside . The reaction typically occurs in a buffered solution at a specific pH and temperature to optimize enzyme activity.
Industrial Production Methods: Industrial production of pyridoxine 5’-beta-D-glucoside involves the use of microbial fermentation processes. Specific strains of microorganisms are engineered to express the necessary enzymes for the biosynthesis of the compound. The fermentation process is carefully controlled to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridoxine 5’-beta-D-Glucoside primarily undergoes hydrolysis reactions. The beta-glucosidic bond is cleaved by beta-glucosidase enzymes, resulting in the release of pyridoxine and glucose .
Common Reagents and Conditions: The hydrolysis of pyridoxine 5’-beta-D-Glucoside is typically carried out using beta-glucosidase in a buffered solution at an optimal pH (around 5.0) and temperature (30°C). The reaction can be monitored using high-performance liquid chromatography (HPLC) to quantify the products formed .
Major Products Formed: The major products of the hydrolysis reaction are pyridoxine and glucose. Pyridoxine can further undergo phosphorylation to form pyridoxal 5’-phosphate, an active coenzyme involved in various biochemical processes .
Wissenschaftliche Forschungsanwendungen
Pyridoxine 5’-beta-D-Glucoside has several scientific research applications across various fields:
Chemistry:
- Used as a substrate in enzymatic studies to investigate the activity and specificity of beta-glucosidase enzymes .
Biology:
- Studied for its role in the metabolism of vitamin B6 and its impact on the bioavailability of this essential nutrient .
Medicine:
Industry:
Wirkmechanismus
Pyridoxine 5’-beta-D-Glucoside exerts its effects through the enzymatic hydrolysis of the beta-glucosidic bond, releasing pyridoxine. Pyridoxine is then converted to pyridoxal 5’-phosphate, an active coenzyme that participates in numerous biochemical reactions, including amino acid metabolism, neurotransmitter synthesis, and glycogenolysis . The hydrolysis is catalyzed by beta-glucosidase enzymes, which are present in the small intestine and other tissues .
Vergleich Mit ähnlichen Verbindungen
- Pyridoxine (Vitamin B6)
- Pyridoxal
- Pyridoxamine
- Pyridoxal 5’-phosphate
- Pyridoxamine 5’-phosphate
Comparison: Pyridoxine 5’-beta-D-Glucoside is unique among these compounds due to its glycosylated structure, which affects its bioavailability and metabolic utilization. Unlike pyridoxine, pyridoxal, and pyridoxamine, which are readily absorbed and utilized, pyridoxine 5’-beta-D-Glucoside requires enzymatic hydrolysis to release free pyridoxine . This additional step can influence the overall efficiency of vitamin B6 utilization in the body.
Eigenschaften
Molekularformel |
C14H21NO7 |
|---|---|
Molekulargewicht |
315.32 g/mol |
IUPAC-Name |
(2R,3R,4S,6S)-2-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C14H21NO7/c1-7-12(19)10(5-17)8(3-15-7)6-21-14-13(20)11(18)2-9(4-16)22-14/h3,9,11,13-14,16-20H,2,4-6H2,1H3/t9-,11-,13+,14+/m0/s1 |
InChI-Schlüssel |
ZYFXEDGHNBAPPD-BNQQVVLKSA-N |
Isomerische SMILES |
CC1=NC=C(C(=C1O)CO)CO[C@H]2[C@@H]([C@H](C[C@H](O2)CO)O)O |
Kanonische SMILES |
CC1=NC=C(C(=C1O)CO)COC2C(C(CC(O2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


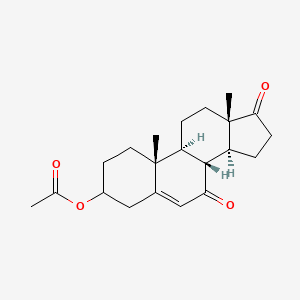
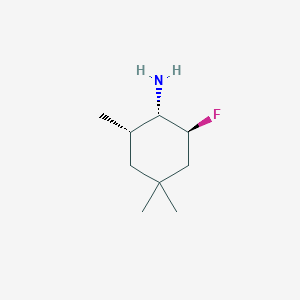

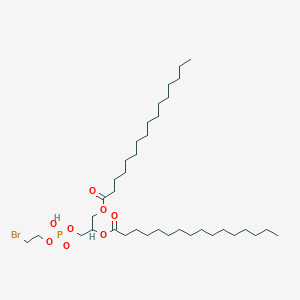
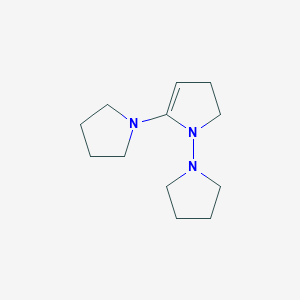
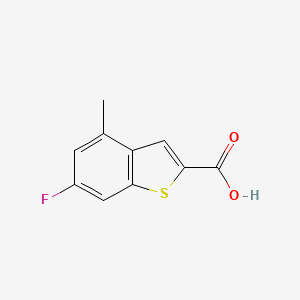

![ethyl (2S,3S,4S,5R,6S)-6-[[(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13412314.png)
![methyl (1R,3S,4R,5R,7R,9S,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12-dihydroxy-4-methoxy-13-(2-methylpropanoyloxy)-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B13412316.png)
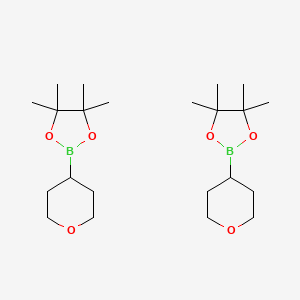
![2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-7'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13412325.png)

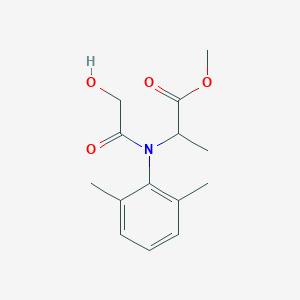
![1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene](/img/structure/B13412345.png)
